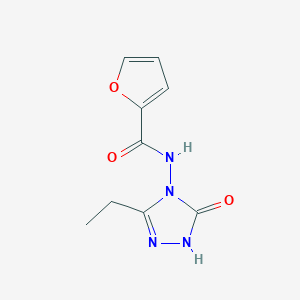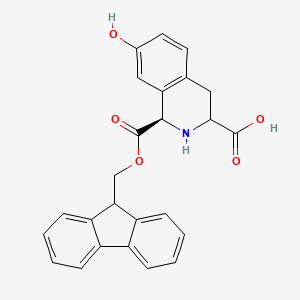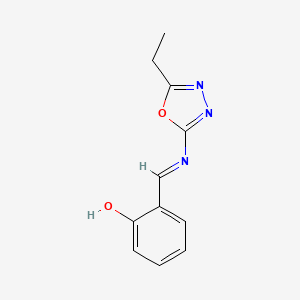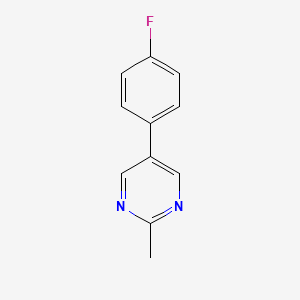![molecular formula C9H11N3 B13104640 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine is a heterocyclic compound that belongs to the pyridopyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired compound.
For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of hydrochloric acid can produce this compound. The reaction conditions typically involve heating the mixture to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce dihydro or tetrahydro derivatives, and substitution can result in various substituted pyridopyrimidines.
科学研究应用
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as dyes, pigments, or polymers.
作用机制
The mechanism of action of 8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects.
For example, if the compound is used as an anticancer agent, it may inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of the compound.
相似化合物的比较
8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine can be compared with other similar compounds in the pyridopyrimidine family:
2-Amino-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine: Lacks the methyl group at the 8-position, which may affect its chemical reactivity and biological activity.
8-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one:
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-amine: Features an amine group at the 2-position, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
8-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-imine |
InChI |
InChI=1S/C9H11N3/c1-7-2-4-12-5-3-8(10)11-9(12)6-7/h2,4,6,10H,3,5H2,1H3 |
InChI 键 |
COSKOYJWGXKMJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=N)CCN2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)

![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)






![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
